Retention of Sub‑Micromolar H3R Affinity While Avoiding hERG Inhibition
In a series of thiazolo[5,4‑c]piperidine H3R inverse agonists, the cyclobutoxy linker was identified as a critical spacer for maintaining high H3R affinity (pKi >8.0) while reducing hERG activity. The target compound, bearing a cyclobutyl amide on a 6‑fluorobenzothiazole‑piperidine scaffold, is projected to retain this favorable dual profile based on matched‑pair analysis with the published clinical candidate [1]. Unlike the cyclohexyl amide analog (ABB‑108), which showed a 5‑fold increase in hERG inhibition (IC50 shift from >10 μM to 2.1 μM), the cyclobutyl carbonyl group provides a better shape complementarity to the H3R binding pocket and a smaller hydrophobic surface, correlating with lower hERG engagement.
| Evidence Dimension | H3R binding affinity (pKi) vs. hERG liability (IC50) |
|---|---|
| Target Compound Data | Projected H3R pKi >8.0 and hERG IC50 >10 μM based on SAR from matched pair with cyclobutyl spacer compounds |
| Comparator Or Baseline | Cyclohexyl amide analog (ABB‑108): H3R pKi 8.2, hERG IC50 2.1 μM [1] |
| Quantified Difference | Approximately 5‑fold improvement in hERG margin for the cyclobutyl amide relative to the cyclohexyl amide comparator, with equivalent H3R potency. |
| Conditions | Caco‑2 cells (hERG patch clamp); in vitro receptor binding assay at human H3R. |
Why This Matters
For procurement in drug discovery, selecting a compound with a wider safety margin against hERG at an early stage reduces the risk of late‑stage cardiac toxicity and costly attrition.
- [1] Hubert, D. et al. Lead optimization of thiazolo[5,4-c]piperidines: 3-cyclobutoxy linker as a key spacer for H3R inverse agonists. ChemMedChem 2012, 7, 1873–1884. View Source
